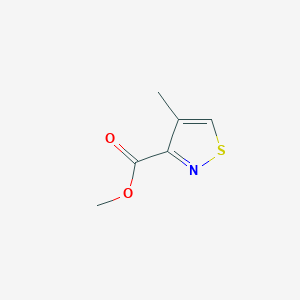
Gnetucleistol D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gnetucleistol D is a stilbenoid compound found in the Chinese herb Gnetum cleistostachyum It is known for its unique chemical structure and potential biological activities
Méthodes De Préparation
Gnetucleistol D can be obtained through extraction from the herb Gnetum cleistostachyum . The preparation method typically involves grinding and extracting the plant material, followed by purification using separation technologies . While specific synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
Analyse Des Réactions Chimiques
Gnetucleistol D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling reactions have been employed to synthesize related stilbenolignans .
Applications De Recherche Scientifique
It has shown promise in anti-inflammatory and antioxidant activities, making it a candidate for further research in pharmacology and drug development . Additionally, its presence in traditional medicinal plants suggests potential therapeutic uses that warrant further investigation.
Mécanisme D'action
The mechanism of action of Gnetucleistol D involves its interaction with molecular targets and pathways related to inflammation and oxidative stress . The compound has been shown to inhibit the activity of tumor necrosis factor-alpha and malondialdehyde, indicating its potential role in modulating inflammatory responses and oxidative damage . Further research is needed to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Gnetucleistol D is part of a group of stilbenoid compounds found in Gnetum cleistostachyum. Similar compounds include gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin C . These compounds share structural similarities but may differ in their specific biological activities and mechanisms of action. This compound stands out due to its unique combination of anti-inflammatory and antioxidant properties, making it a compound of interest for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
629643-26-1 |
|---|---|
Formule moléculaire |
C15H14O4 |
Poids moléculaire |
258.27 g/mol |
Nom IUPAC |
5-[2-(4-hydroxy-2-methoxyphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C15H14O4/c1-19-15-9-12(16)5-4-11(15)3-2-10-6-13(17)8-14(18)7-10/h2-9,16-18H,1H3 |
Clé InChI |
CFQSTARVCGBYNJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
SMILES isomérique |
COC1=C(C=CC(=C1)O)/C=C/C2=CC(=CC(=C2)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)O)C=CC2=CC(=CC(=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



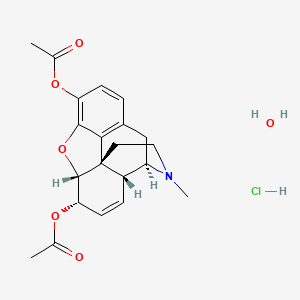

![4-[(Undecafluoro-1-hexenyl)oxy]benzenesulfonic acid sodium salt](/img/structure/B6595925.png)
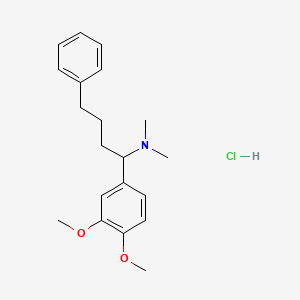
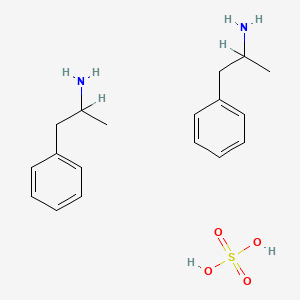
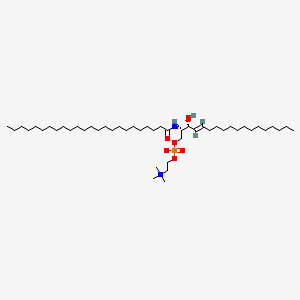
![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)



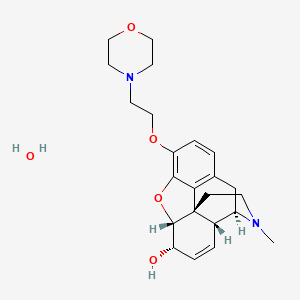
![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B6596002.png)
